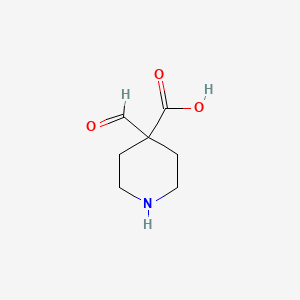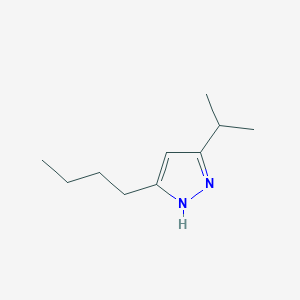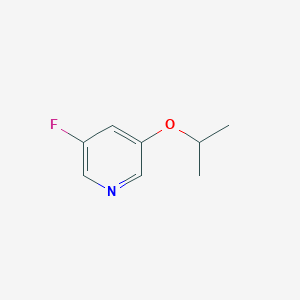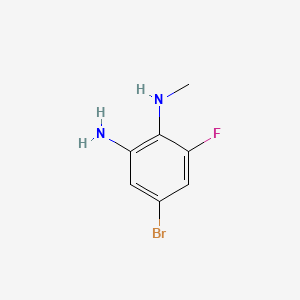
4-Formylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinecarboxylic acid, 4-formyl- is a heterocyclic compound that features a piperidine ring with a carboxylic acid and a formyl group attached to it. . It is a significant compound in organic chemistry due to its versatile applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-piperidinecarboxylic acid, 4-formyl- can be achieved through several methods. One common approach involves the reductive cyclization of aldehydes using azides. This method includes the formation of an iminium ion, followed by reduction to form the piperidine ring . Another method involves the hydrogenation of piperidinones, which can be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of 4-piperidinecarboxylic acid, 4-formyl- typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction conditions are carefully controlled to ensure the formation of the desired product without unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxylic acid, 4-formyl- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Piperidinecarboxylic acid.
Reduction: 4-Hydroxypiperidinecarboxylic acid.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
4-Piperidinecarboxylic acid, 4-formyl- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its interactions with biological receptors, particularly the GABA A receptor.
Medicine: Investigated for its potential therapeutic effects, including its role as a sedative and its ability to modulate neurotransmitter activity.
Mechanism of Action
The mechanism of action of 4-piperidinecarboxylic acid, 4-formyl- involves its interaction with the GABA A receptor. As a partial agonist, it binds to the receptor and modulates its activity, leading to an inhibitory effect on neurotransmission. This interaction can result in sedative and anxiolytic effects, making it a compound of interest in the development of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid: Lacks the formyl group but shares the piperidine ring and carboxylic acid moiety.
4-Hydroxypiperidinecarboxylic acid: Contains a hydroxyl group instead of a formyl group.
N-Boc-4-piperidinecarboxylic acid: Contains a tert-butoxycarbonyl protecting group on the nitrogen atom.
Uniqueness
4-Piperidinecarboxylic acid, 4-formyl- is unique due to the presence of both a formyl group and a carboxylic acid on the piperidine ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Its partial agonist activity at the GABA A receptor also distinguishes it from other piperidine derivatives .
Properties
CAS No. |
344354-78-5 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-formylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-5-7(6(10)11)1-3-8-4-2-7/h5,8H,1-4H2,(H,10,11) |
InChI Key |
SAQXHVZJIHDWIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6-Dihydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B13946197.png)
![2-Butylbicyclo[2.2.1]heptane](/img/structure/B13946222.png)



![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)




![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)

